molecular formula C17H17ClO3 B15004534 4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B15004534
M. Wt: 304.8 g/mol
InChI Key: IRKOLUKBESMAJA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione is an organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to yield the final benzopyran derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzopyran derivatives .

Scientific Research Applications

4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antioxidant, or cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-7,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2,5-dione is unique due to its specific structural features, such as the hexahydrobenzopyran ring and the chlorophenyl group.

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione

InChI

InChI=1S/C17H17ClO3/c1-17(2)8-13(19)16-12(7-15(20)21-14(16)9-17)10-4-3-5-11(18)6-10/h3-6,12H,7-9H2,1-2H3

InChI Key

IRKOLUKBESMAJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC(=CC=C3)Cl)C(=O)C1)C

Origin of Product

United States

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